GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. [, , , ] This receptor belongs to the family of G protein-coupled receptors (GPCRs) and is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. [, , , , , , , , ] SCFAs are produced by the gut microbiota through the fermentation of undigested carbohydrates and play a crucial role in various physiological processes, including energy homeostasis, immune responses, and gut health. [, , , , ] GLPG0974 selectively binds to FFA2 and blocks the binding of these SCFAs, thereby inhibiting the receptor's activation and downstream signaling pathways. [, , , ]
GLPG0974 consists of an azetidine core structure with various substituents contributing to its binding affinity and selectivity for FFA2. [] These substituents include a benzothiophene group, a chlorobenzyl group, and a butyric acid moiety. [] The specific arrangement of these groups facilitates interaction with the binding pocket of FFA2.
GLPG0974 acts as a competitive antagonist of FFA2 by binding to the receptor's orthosteric binding site, thereby preventing the binding of endogenous agonists like acetate, propionate, and butyrate. [, ] This blockage of FFA2 activation disrupts downstream signaling pathways mediated by G proteins, ultimately inhibiting cellular responses associated with FFA2 activation, such as neutrophil activation and migration. [, , ]
GLPG0974 is primarily used as a pharmacological tool to investigate the role of FFA2 in various physiological and pathological processes. [, , , , , , , , , , , ] Its applications span across diverse research areas, including:
Investigating FFA2's role in inflammation: GLPG0974 has been instrumental in demonstrating the contribution of FFA2 to neutrophil activation and migration, key processes in inflammatory responses. [, , ] By inhibiting FFA2, GLPG0974 effectively reduced neutrophil activation and migration in various experimental models of inflammation, including colitis and sepsis. [, , , ]
Exploring FFA2's impact on metabolic health: Research utilizing GLPG0974 has provided insights into the role of FFA2 in metabolic diseases like Type 2 Diabetes Mellitus (T2DM). [, ] Studies show that GLPG0974 can reverse the beneficial effects of exercise or acetate on insulin resistance, suggesting a potential link between FFA2 activation and improved metabolic health. [, ]
Studying FFA2's influence on the gut-brain axis: GLPG0974 has been employed to elucidate the connection between gut microbiota, SCFAs, and cognitive function. [] In a study using a mouse model of sepsis-associated encephalopathy, GLPG0974 reversed the cognitive-protective effects of SCFA supplementation, indicating the involvement of FFA2 in mediating the gut-brain axis's impact on cognitive function. []
Evaluating FFA2's involvement in cancer development: Studies have explored the potential oncoprotective effects of SCFAs via FFA2 activation in certain cancers, including uterine cervical neoplasia. [] Using GLPG0974, researchers demonstrated that blocking FFA2 could hinder the anti-proliferative effects of SCFAs on cervical cancer cells, highlighting the potential role of FFA2 in cancer cell growth. []
Understanding FFA2's contribution to intestinal motility: GLPG0974 played a crucial role in determining the mechanism of action of HPPQM, a traditional Chinese medicine used to treat constipation. [] Researchers found that GLPG0974 could inhibit the positive effects of HPPQM on intestinal motility, indicating the involvement of FFA2 in mediating these effects. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9